The Natural Occurrence of Quercetin 3',4',7-trimethyl ether: A Technical Guide
The Natural Occurrence of Quercetin 3',4',7-trimethyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Quercetin 3',4',7-trimethyl ether, a methylated flavonoid with significant biological activities. This document summarizes the currently available quantitative data, details experimental protocols for its isolation and purification, and presents a logical workflow for these processes.
Natural Sources and Quantitative Analysis
Quercetin 3',4',7-trimethyl ether, also known as 3',4',7-Trimethoxyquercetin or Ayanin, has been identified in a variety of plant species. While its presence is noted in several plants, detailed quantitative data remains limited for many sources. The most comprehensive data available is for its isolation from Taraxacum mongolicum (Dandelion).
Table 1: Natural Occurrence and Quantitative Data of Quercetin 3',4',7-trimethyl ether
| Plant Species | Family | Plant Part | Method of Detection/Isolation | Quantitative Data |
| Taraxacum mongolicum | Asteraceae | Aerial parts | High-Speed Counter-Current Chromatography (HSCCC)-HPLC-DAD | 84.2 mg obtained from 200 mg of an enriched extract (purity >98%)[1] |
| Croton schiedeanus | Euphorbiaceae | Aerial parts | Chromatographic methods | Reported as the most abundant flavonoid, but specific yield not provided.[2] |
| Euodia confusa | Rutaceae | Not specified | Not specified | Isolated from the plant, but no quantitative data available.[3] |
| Aeonium arboreum | Crassulaceae | Exudate | Not specified | Reported as present.[4] |
| Viscum coloratum | Santalaceae | Not specified | Not specified | Reported as present.[4] |
| Kitaibela vitifolia | Malvaceae | Aerial parts exudate | Not specified | Reported as present.[4] |
| Mirabilis viscosa | Nyctaginaceae | Aerial parts exudate | Not specified | Reported as present.[4] |
Experimental Protocols: Isolation and Purification
The following protocols provide detailed methodologies for the extraction and isolation of Quercetin 3',4',7-trimethyl ether, with a specific focus on the well-documented procedure for Taraxacum mongolicum.
Protocol for Isolation from Taraxacum mongolicum
This protocol is based on a high-speed counter-current chromatography (HSCCC) method which has demonstrated high yield and purity.
2.1.1. Preparation of the Enriched Flavonoid Extract
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Extraction:
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Grind dried aerial parts of Taraxacum mongolicum into a coarse powder.
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Perform reflux extraction using 70-80% ethanol. A common procedure involves refluxing the plant powder with ethanol twice, for 2 hours each time.[5]
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Combine the filtrates and concentrate using a rotary evaporator to obtain a crude extract.
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Enrichment:
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The crude extract is further purified to enrich the flavonoid content. This can be achieved through column chromatography using macroporous adsorption resin.
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The crude extract is dissolved in an appropriate solvent and loaded onto the column.
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The column is then washed with solvents of increasing polarity to elute different fractions. The flavonoid-rich fractions are collected.
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2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification
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HSCCC System: A preparative HSCCC instrument is used for the separation.
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Two-Phase Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 6:5:6:5 is prepared. The mixture is thoroughly shaken and allowed to separate into two phases. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.
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HSCCC Operation:
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The multilayer coil column is entirely filled with the upper stationary phase.
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The apparatus is rotated at 800 rpm, and the lower mobile phase is pumped into the column at a flow rate of 1.5 mL/min.
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After hydrodynamic equilibrium is reached, a solution of the enriched extract (e.g., 200 mg dissolved in a small volume of the biphasic solvent system) is injected.
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The effluent from the outlet of the column is continuously monitored with a UV detector.
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Fractions are collected based on the chromatogram.
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Purity Analysis: The purity of the collected fractions containing Quercetin 3',4',7-trimethyl ether is determined by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of Quercetin 3',4',7-trimethyl ether from a plant source.
Caption: General workflow for the isolation and identification of Quercetin 3',4',7-trimethyl ether.
This guide summarizes the current knowledge on the natural occurrence of Quercetin 3',4',7-trimethyl ether. Further research is warranted to explore the quantitative distribution of this compound in a wider range of plant species and to develop optimized extraction and purification protocols.
References
- 1. ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ZFIN ChEBI: quercetin 7,3',4'-trimethyl ether [zfin.org]
- 4. quercetin 7,3',4'-trimethyl ether - Wikidata [wikidata.org]
- 5. mdpi.com [mdpi.com]
